molecular formula C11H23NO2S B13626792 4,4-Dimethyl-2-(propylsulfonyl)cyclohexan-1-amine

4,4-Dimethyl-2-(propylsulfonyl)cyclohexan-1-amine

Cat. No.: B13626792
M. Wt: 233.37 g/mol
InChI Key: GQFKJZDPPNLILE-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-(propylsulfonyl)cyclohexan-1-amine is a chemical compound with the molecular formula C11H23NO2S and a molecular weight of 233.37 g/mol . This compound is a cyclohexane derivative, characterized by the presence of a propylsulfonyl group and an amine group attached to the cyclohexane ring.

Preparation Methods

The synthesis of 4,4-Dimethyl-2-(propylsulfonyl)cyclohexan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic steps to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

4,4-Dimethyl-2-(propylsulfonyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted amines.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents such as water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4-Dimethyl-2-(propylsulfonyl)cyclohexan-1-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: It is used in biochemical studies to investigate the effects of sulfonyl and amine groups on biological systems.

    Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(propylsulfonyl)cyclohexan-1-amine involves its interaction with molecular targets and pathways in biological systems. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the amine group. This can affect the compound’s binding affinity to enzymes or receptors, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or biochemical studies .

Comparison with Similar Compounds

4,4-Dimethyl-2-(propylsulfonyl)cyclohexan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a cyclohexane ring, a propylsulfonyl group, and an amine group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H23NO2S

Molecular Weight

233.37 g/mol

IUPAC Name

4,4-dimethyl-2-propylsulfonylcyclohexan-1-amine

InChI

InChI=1S/C11H23NO2S/c1-4-7-15(13,14)10-8-11(2,3)6-5-9(10)12/h9-10H,4-8,12H2,1-3H3

InChI Key

GQFKJZDPPNLILE-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1CC(CCC1N)(C)C

Origin of Product

United States

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